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An Application Note on the Synthesis of Procaine from 4-Nitrobenzoic Acid

Introduction
Procaine (2-(diethylamino)ethyl 4-aminobenzoate) is a well-known local anesthetic of the amino

ester group, first synthesized in 1905 by Alfred Einhorn.[1][2] It functions primarily as a sodium

channel blocker, reducing the pain of intramuscular injections and for dental procedures.[1][2]

While newer anesthetics like lidocaine are now more common, procaine remains a significant

compound, also used for its sympatholytic, anti-inflammatory, and mood-enhancing effects in

some therapeutic contexts.[1] Its synthesis is a classic multi-step organic transformation, often

used as an example in medicinal chemistry.

This document outlines the detailed protocol for the chemical synthesis of procaine, starting

from 4-nitrobenzoic acid. The primary route involves the formation of an ester intermediate,

followed by the reduction of the nitro group. The final product is often converted to its

hydrochloride salt, procaine hydrochloride (Novocaine), to enhance its stability and solubility.[3]

[4]

Synthesis Pathway Overview
The synthesis of procaine from 4-nitrobenzoic acid is generally accomplished via a two-step

process:
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Esterification: 4-nitrobenzoic acid is reacted with 2-(diethylamino)ethanol to form the

intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate, sometimes referred to as Nitrocaine.

Reduction: The nitro group of the intermediate is then reduced to an amine to yield procaine.

Two common variations exist for the initial esterification step. The first involves the direct

esterification of the carboxylic acid, while the second proceeds through a more reactive acid

chloride intermediate.

Experimental Protocols
Method 1: Synthesis via 2-(diethylamino)ethyl 4-
nitrobenzoate
Step 1A: Direct Esterification of 4-Nitrobenzoic Acid

This protocol involves the direct condensation of 4-nitrobenzoic acid with 2-

(diethylamino)ethanol.

Reagents: 4-nitrobenzoic acid, 2-(diethylamino)ethanol, xylene (solvent).

Procedure:

Combine 4-nitrobenzoic acid, 2-(diethylamino)ethanol, and xylene in a round-bottom

flask equipped with a reflux condenser.[5] A patent describes a similar process using

dimethylbenzene as the solvent.[6]

Heat the mixture to reflux. The reaction temperature is typically maintained between 141-

143 °C.[6]

Continue the reflux for 8 to 24 hours.[6] Monitor the reaction progress using thin-layer

chromatography (TLC).

After the reaction is complete, cool the mixture to below 20 °C.

Remove the solvent (xylene or dimethylbenzene) under reduced pressure to obtain the

crude 2-(diethylamino)ethyl 4-nitrobenzoate intermediate.[6]
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Step 1B: Esterification via 4-Nitrobenzoyl Chloride (Alternative to Step 1A)

This method enhances the reactivity of the carboxylic acid by first converting it to an acid

chloride.

Reagents: 4-nitrobenzoic acid, thionyl chloride or phosphorus pentachloride, 2-

(diethylamino)ethanol.

Procedure:

Acid Chloride Formation: React 4-nitrobenzoic acid with a chlorinating agent like thionyl

chloride[1][7] or phosphorus pentachloride[8] to synthesize 4-nitrobenzoyl chloride. This

reaction is typically performed under anhydrous conditions.

Esterification: Mix the resulting 4-nitrobenzoyl chloride (185.4 g) with 2-

(diethylamino)ethanol (117 g).[8]

The reaction occurs spontaneously but can be heated to 120 °C for 2 hours to ensure

completion.[8]

The resulting solid product is 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride.[8]

Step 2: Reduction of 2-(diethylamino)ethyl 4-nitrobenzoate to Procaine

The nitro intermediate is reduced to the corresponding amine, procaine. Catalytic

hydrogenation is a modern and efficient method.

Reagents: 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine), amorphous nickel catalyst[5]

or Pd/C catalyst, hydrogen gas, butyl acetate (solvent).[5]

Procedure:

In a hydrogenation reactor, add 53.3 g of Nitrocaine, 450 mL of butyl acetate, and 0.6 g of

an amorphous nickel catalyst.[5]

Seal the reactor and purge the system with hydrogen gas 3-4 times to remove air.[5]

Pressurize the reactor with hydrogen to 2 atmospheres (approx. 1520 Torr).[5]
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Stir the reaction mixture at 35 °C for 12 hours.[5]

Upon completion, filter the mixture under reduced pressure to recover the catalyst.[5]

Wash the filter cake with butyl acetate.

Concentrate the filtrate under reduced pressure to obtain the solid crude procaine base.[5]

The crude product can be purified by recrystallization from dichloromethane.[5] An older

method uses granulated tin in hydrochloric acid for the reduction.[8]

Method 2: Synthesis via 4-Aminobenzoic Acid
An alternative pathway involves first reducing 4-nitrobenzoic acid to 4-aminobenzoic acid

(PABA), followed by esterification.

Step 1: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

Reagents: 4-nitrobenzoic acid, sodium hydroxide, Pd/C catalyst, hydrogen gas,

hydrochloric acid.[9]

Procedure:

Prepare an aqueous solution of the sodium salt by dissolving 167 g of 4-nitrobenzoic
acid and 40 g of sodium hydroxide in 668 g of water.[9]

Add this solution to a 1L autoclave along with 1.67 g of a Pd/C catalyst.[9]

Pressurize the autoclave with hydrogen to 2-4 MPa and heat to 60-70 °C.[9]

Maintain the reaction until the hydrogen pressure no longer drops, then continue for an

additional hour.[9]

Cool the reactor to room temperature and filter to recover the catalyst.[9]

Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3.[9]

Cool the solution to room temperature to crystallize the product.
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Filter and dry the solid to obtain 4-aminobenzoic acid.[9]

Step 2: Esterification of 4-Aminobenzoic Acid to Procaine

This reaction is a Fischer esterification.[10]

Reagents: 4-aminobenzoic acid, 2-(diethylamino)ethanol, sulfuric acid (catalyst).[10][11]

Procedure:

React 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of a catalytic

amount of sulfuric acid.[10][11]

Heat the mixture to facilitate the esterification reaction.

Upon completion, the reaction mixture is worked up to isolate the procaine base.

Final Step: Formation of Procaine Hydrochloride
For pharmaceutical applications, the procaine base is typically converted to its more stable and

water-soluble hydrochloride salt.[3][12]

Procedure:

Dissolve the purified procaine base in a suitable solvent, such as alcohol.[8]

Neutralize the solution with one molecular equivalent of hydrochloric acid.[8]

Evaporate the solvent to crystallize the procaine hydrochloride.[8]

The resulting crystals can be recrystallized from alcohol to yield pure procaine

hydrochloride, which appears as white needles.[8]

Data Presentation
The following table summarizes key quantitative data from the described synthesis protocols.
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Parameter
Product/Intermedia
te

Value Reference

Yield 4-Aminobenzoic Acid >96% [13]

4-Aminobenzoic Acid 96.2% [9]

4-Aminobenzoic Acid 97.5% [9]

Procaine 95.6% [5]

Purity (HPLC) 4-Aminobenzoic Acid >99% [13]

4-Aminobenzoic Acid 99.2% [9]

4-Aminobenzoic Acid 99.5% [9]

Melting Point Procaine (dihydrate) 51 °C [8]

Procaine

Hydrochloride
156 °C [8]

Procaine

Hydrochloride
153-158 °C [12]

4-Aminobenzoic Acid 187.1-187.6 °C [14]

Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis of procaine from 4-
nitrobenzoic acid, highlighting the two primary pathways for esterification.
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Caption: Synthesis workflow for Procaine from 4-Nitrobenzoic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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